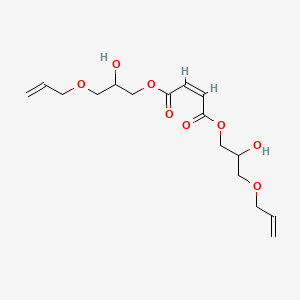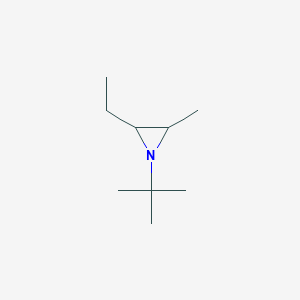
1-Tert-butyl-2-ethyl-3-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-ethyl-3-methylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl, ethyl, and methyl groups in this compound makes it a unique and interesting compound for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethyl-3-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl-2-ethyl-3-methylamine with an appropriate halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the corresponding aziridine. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-2-ethyl-3-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific temperature conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or partially reduced intermediates.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
1-Tert-butyl-2-ethyl-3-methylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-2-ethyl-3-methylaziridine involves its interaction with molecular targets through its reactive aziridine ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Aziridine: The simplest member of the aziridine family, lacking the tert-butyl, ethyl, and methyl substituents.
1-Tert-butyl-2-methylaziridine: Similar structure but lacks the ethyl group.
2-Ethyl-3-methylaziridine: Similar structure but lacks the tert-butyl group.
Uniqueness: 1-Tert-butyl-2-ethyl-3-methylaziridine is unique due to the presence of all three substituents (tert-butyl, ethyl, and methyl) on the aziridine ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for specific chemical and biological applications.
Propriétés
Numéro CAS |
6124-87-4 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
1-tert-butyl-2-ethyl-3-methylaziridine |
InChI |
InChI=1S/C9H19N/c1-6-8-7(2)10(8)9(3,4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
JZKYOSWWMBPLEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(N1C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



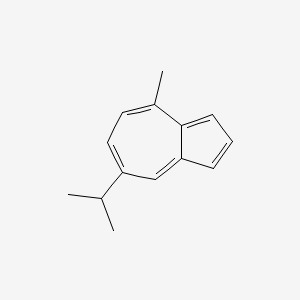
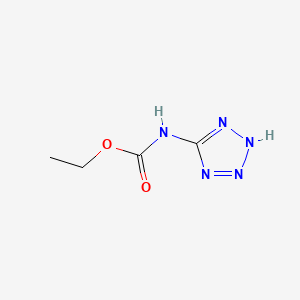



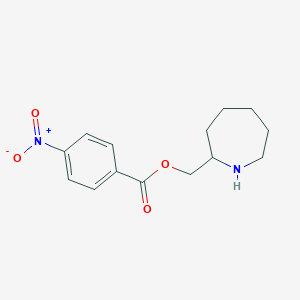
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
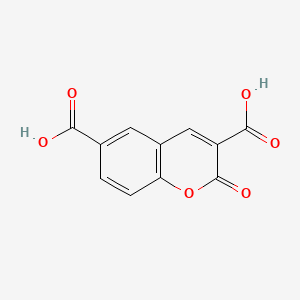
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

